5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenoxy group, a methyl group, and a phenyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of the pyrazole intermediate with 3-fluorophenol.
Formylation: The final step is the formylation of the pyrazole derivative to introduce the aldehyde group at the 4-position. This can be done using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of novel pyrazole derivatives: This compound serves as a key intermediate in the synthesis of various pyrazole-based compounds with potential biological activities.
Biology:
Antimicrobial activity: Pyrazole derivatives, including this compound, have been studied for their antimicrobial properties against various bacterial and fungal strains.
Medicine:
Anticancer activity: Some pyrazole derivatives have shown promising anticancer activity, and this compound may serve as a lead compound for the development of new anticancer agents.
Industry:
Mechanism of Action
The mechanism of action of 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, the fluorophenoxy group may enhance the compound’s binding affinity to its target proteins, leading to increased biological activity .
Comparison with Similar Compounds
5-(3-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
5-(3-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
5-(3-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorophenoxy group in 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde imparts unique properties such as increased lipophilicity and enhanced binding affinity to target proteins. This makes it a valuable compound for the development of new drugs and agrochemicals .
Biological Activity
5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative noted for its diverse biological activities. This compound, characterized by a unique combination of a fluorophenoxy group, a methyl group, and a phenyl group, has been the subject of various studies exploring its potential in medicinal chemistry, particularly in antimicrobial and anticancer applications.
The compound has the following chemical properties:
- Molecular Formula : C17H13FN2O2
- Molecular Weight : 296.30 g/mol
- CAS Number : 926205-25-6
The synthesis typically involves:
- Formation of the Pyrazole Ring : Cyclocondensation of hydrazine with a β-diketone or β-ketoester.
- Introduction of the Fluorophenoxy Group : Nucleophilic substitution with 3-fluorophenol.
- Formylation : Vilsmeier-Haack reaction to introduce the aldehyde group at the 4-position.
These steps yield a compound that exhibits enhanced lipophilicity and binding affinity due to the presence of the fluorine atom, which is crucial for its biological activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, it has demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting growth:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
Other Pyrazole Derivatives | 0.22 - 0.25 | Various pathogens |
The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this pyrazole derivative have been explored in several studies. It has shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF7 | 3.79 | Significant cytotoxicity |
SF-268 | 12.50 | Moderate cytotoxicity |
NCI-H460 | 42.30 | Lower potency observed |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with key molecular targets involved in inflammatory and proliferative processes. Notably, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation .
Comparative Analysis
When compared to similar compounds, such as those with chlorophenoxy or bromophenoxy groups, this compound demonstrates unique properties attributed to its fluorinated structure:
Compound Type | Unique Feature |
---|---|
Chlorophenoxy Derivative | Lower lipophilicity |
Bromophenoxy Derivative | Different binding affinities |
Methylphenoxy Derivative | Less potent biological activity |
This uniqueness makes it a valuable candidate for drug development and agrochemical applications .
Properties
IUPAC Name |
5-(3-fluorophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-12-16(11-21)17(22-15-9-5-6-13(18)10-15)20(19-12)14-7-3-2-4-8-14/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCLRPPPHZSBNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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